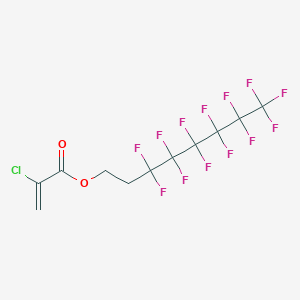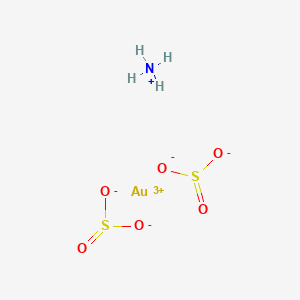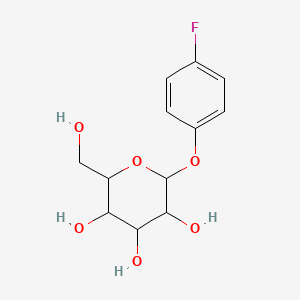
4-Fluorophenyl beta-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorophenyl beta-glucoside is a chemical compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further linked to a beta-glucoside moiety.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Fluorphenyl-β-D-glucosid beinhaltet typischerweise die Glykosylierung von 4-Fluorphenol mit einem geeigneten Glucosldonor. Ein gängiges Verfahren ist die Verwendung von Glykosylhalogeniden in Gegenwart eines Katalysators wie Silbercarbonat oder Silberoxid. Die Reaktion wird üblicherweise in einem wasserfreien Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen durchgeführt, um eine hohe Ausbeute und Selektivität zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von 4-Fluorphenyl-β-D-glucosid kann eine enzymatische Synthese umfassen, die einen umweltfreundlicheren und effizienteren Ansatz bietet. Enzyme wie Glykosyltransferasen können den Transfer von Glucose von einem Donormolekül auf 4-Fluorphenol katalysieren, wobei das gewünschte Glucosid unter milden Bedingungen entsteht .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4-Fluorphenyl-β-D-glucosid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Phenylring kann oxidiert werden, um Chinone zu bilden.
Reduktion: Die Fluorphenylgruppe kann zu einer Phenylgruppe reduziert werden.
Substitution: Das Fluoratom kann durch andere funktionelle Gruppen durch nucleophile aromatische Substitution ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte:
Oxidation: Bildung von 4-Fluorbenzochinon.
Reduktion: Bildung von Phenyl-β-D-glucosid.
Substitution: Bildung verschiedener substituierter Phenyl-β-D-glucoside, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
4-Fluorphenyl-β-D-glucosid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Fluorphenyl-β-D-glucosid beinhaltet seine Interaktion mit spezifischen Enzymen wie β-Glucosidasen. Diese Enzyme hydrolysieren die β-glykosidische Bindung und setzen Glucose und die Fluorphenylgruppe frei. Die freigesetzte Fluorphenylgruppe kann dann mit verschiedenen molekularen Zielstrukturen interagieren und möglicherweise biologische Pfade modulieren .
Ähnliche Verbindungen:
Phenyl-β-D-glucosid: Fehlt das Fluoratom, was zu einer anderen chemischen Reaktivität und biologischen Aktivität führt.
4-Chlorphenyl-β-D-glucosid: Enthält ein Chloratom anstelle von Fluor, was zu Variationen in seinen chemischen Eigenschaften und Interaktionen mit Enzymen führt.
4-Bromphenyl-β-D-glucosid:
Einzigartigkeit: 4-Fluorphenyl-β-D-glucosid ist einzigartig durch das Vorhandensein des Fluoratoms, das ihm besondere elektronische Eigenschaften verleiht und seine Reaktivität und Interaktionen mit biologischen Molekülen beeinflusst. Dies macht es zu einer wertvollen Verbindung für die Untersuchung von Enzymmechanismen und die Entwicklung neuer Therapeutika .
Wirkmechanismus
The mechanism of action of 4-Fluorophenyl beta-glucoside involves its interaction with specific enzymes, such as beta-glucosidases. These enzymes hydrolyze the beta-glucosidic bond, releasing glucose and the fluorophenyl moiety. The released fluorophenyl group can then interact with various molecular targets, potentially modulating biological pathways .
Vergleich Mit ähnlichen Verbindungen
Phenyl beta-glucoside: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
4-Chlorophenyl beta-glucoside: Contains a chlorine atom instead of fluorine, leading to variations in its chemical properties and interactions with enzymes.
4-Bromophenyl beta-glucoside:
Uniqueness: 4-Fluorophenyl beta-glucoside is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions with biological molecules. This makes it a valuable compound for studying enzyme mechanisms and developing new therapeutic agents .
Eigenschaften
Molekularformel |
C12H15FO6 |
|---|---|
Molekulargewicht |
274.24 g/mol |
IUPAC-Name |
2-(4-fluorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H15FO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5H2 |
InChI-Schlüssel |
BWCHYPPTNWPJDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2C(C(C(C(O2)CO)O)O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


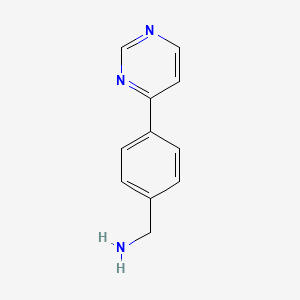
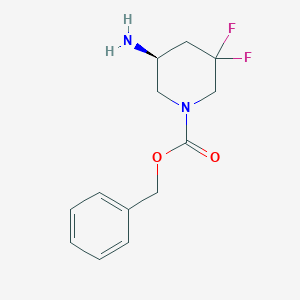
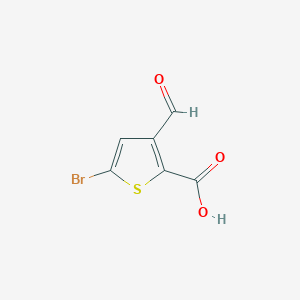

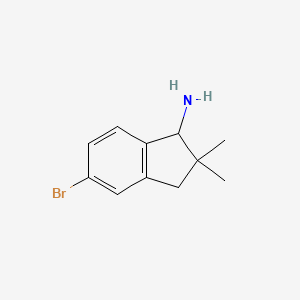
![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)
![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)

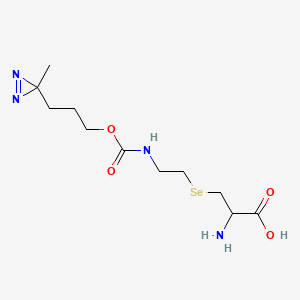

![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)
